Oxidation Reactivity vs. Internal Decene Isomers
In shock tube oxidation experiments (40–66 bar, 850–1500 K), 1-decene exhibited lower reactivity compared to internal decene isomers (cis-2-decene, cis-5-decene, trans-5-decene). Gas chromatographic measurements of stable intermediates indicated that isomers with more centrally located double bonds showed increased reactivity [1]. This difference is attributed to significantly different reaction pathways controlled entirely by the double bond position [1].
| Evidence Dimension | Oxidation Reactivity (High-Pressure Shock Tube) |
|---|---|
| Target Compound Data | Lower intermediate yields, lower reactivity |
| Comparator Or Baseline | cis-2-decene, cis-5-decene, trans-5-decene: Higher intermediate yields, higher reactivity |
| Quantified Difference | Significantly different yields of most intermediate species; reaction pathways entirely controlled by double bond position [1] |
| Conditions | Approximately 100 ppm substrate in argon, stoichiometric conditions, 40–66 bar, 850–1500 K, average reaction time 2 ms [1] |
Why This Matters
For applications involving high-temperature oxidative environments (e.g., fuel additives, thermal fluids), selecting 1-decene over internal isomers provides a quantifiably different, and in many cases, more stable, baseline reactivity profile.
- [1] Fridlyand, A., Goldsborough, S. S., Brezinsky, K., Merchant, S. S., & Green, W. H. (2015). Influence of the double bond position on the oxidation of decene isomers at high pressures and temperatures. *Proceedings of the Combustion Institute*, 35(3), 333–340. View Source
